molecular formula C8H11BrClNO B1379440 3-Bromo-4-ethoxyaniline hydrochloride CAS No. 1803600-02-3

3-Bromo-4-ethoxyaniline hydrochloride

Cat. No.: B1379440
CAS No.: 1803600-02-3
M. Wt: 252.53 g/mol
InChI Key: GLXZOPVLHBHQKC-UHFFFAOYSA-N
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Description

3-Bromo-4-ethoxyaniline hydrochloride is an organic compound with the molecular formula C8H10BrNO·HCl and a molecular weight of 252.54 g/mol . It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 3-position and an ethoxy group at the 4-position. This compound is typically found in a hydrochloride salt form, which enhances its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-ethoxyaniline hydrochloride can be achieved through several methods. One common approach involves the bromination of 4-ethoxyaniline. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane . The reaction conditions often require controlled temperatures to ensure selective bromination at the 3-position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-ethoxyaniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of 3-substituted-4-ethoxyaniline derivatives.

    Oxidation: Formation of corresponding nitro or nitroso compounds.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

3-Bromo-4-ethoxyaniline hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-4-ethoxyaniline hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and ethoxy substituents can influence the compound’s binding affinity and selectivity towards molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-ethoxyaniline hydrochloride is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties. The presence of the hydrochloride salt form enhances its solubility and stability, making it more suitable for certain applications .

Biological Activity

3-Bromo-4-ethoxyaniline hydrochloride is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article explores the biological activity of this compound through a review of relevant studies, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential applications.

Chemical Structure and Properties

This compound has the molecular formula C₈H₁₀BrClN₁O, featuring a bromine atom and an ethoxy group attached to an aniline structure. The presence of these substituents influences its biological activity, particularly in relation to its interactions with biological targets.

Mechanisms of Biological Activity

Antiproliferative Effects
Research indicates that compounds similar to 3-bromo-4-ethoxyaniline exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that the introduction of bromine at the 3-position can enhance the cytotoxicity of related compounds by affecting their interaction with tubulin, leading to cell cycle arrest and apoptosis in cancer cells .

Inhibition of Enzymatic Activity
The compound has also been studied for its inhibitory effects on specific enzymes critical for cellular metabolism. For example, it has been suggested that derivatives of 3-bromo-4-ethoxyaniline can act as inhibitors of S-adenosylmethionine decarboxylase (AdoMetDC), an enzyme essential for polyamine synthesis in protozoan parasites like Trypanosoma brucei . This inhibition can disrupt the growth and proliferation of these parasites, suggesting potential applications in treating diseases such as human African trypanosomiasis.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 3-bromo-4-ethoxyaniline. Modifications to the aniline ring and the introduction of various substituents can significantly alter its potency and selectivity. For instance, studies have demonstrated that compounds with different halogen substitutions exhibit varying degrees of antiproliferative activity, with bromine often providing a balance between potency and selectivity against tumor cells while minimizing toxicity to normal cells .

Case Studies

Case Study 1: Antiproliferative Activity Against Cancer Cell Lines
In a study evaluating the antiproliferative activity of several brominated anilines, 3-bromo-4-ethoxyaniline was tested against MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with IC₅₀ values comparable to those of established chemotherapeutic agents . The mechanism was attributed to the compound's ability to disrupt microtubule dynamics.

Case Study 2: Inhibition of Trypanosoma brucei Growth
Another investigation focused on the potential use of 3-bromo-4-ethoxyaniline as an inhibitor of T. brucei growth. The study found that certain derivatives exhibited selective inhibition of AdoMetDC, leading to a decrease in parasite viability in vitro. This suggests that further development could lead to effective treatments for trypanosomiasis .

Data Table: Summary of Biological Activities

Activity Effect Reference
AntiproliferativeSignificant reduction in cell viability (IC₅₀ ~10 µM)
AdoMetDC InhibitionSelective inhibition in T. brucei
CytotoxicityMinimal against non-tumorigenic cells

Properties

IUPAC Name

3-bromo-4-ethoxyaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO.ClH/c1-2-11-8-4-3-6(10)5-7(8)9;/h3-5H,2,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLXZOPVLHBHQKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)N)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803600-02-3
Record name Benzenamine, 3-bromo-4-ethoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803600-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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